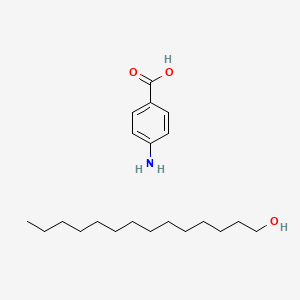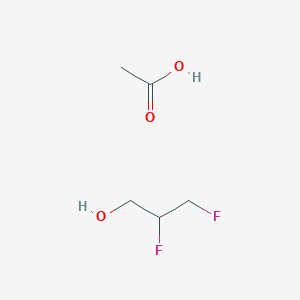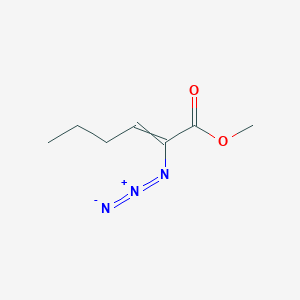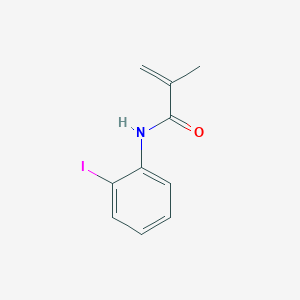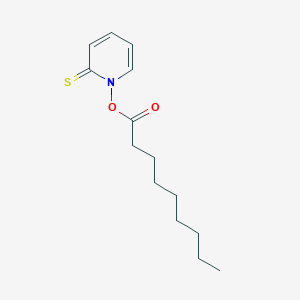
1-(Nonanoyloxy)pyridine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Nonanoyloxy)pyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a nonanoyloxy group at the 1-position and a thione group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nonanoyloxy)pyridine-2(1H)-thione typically involves the esterification of pyridine-2-thione with nonanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Nonanoyloxy)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkylated or acylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
1-(Nonanoyloxy)pyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Nonanoyloxy)pyridine-2(1H)-thione involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Pyridine-2-thione: Lacks the nonanoyloxy group, making it less hydrophobic and potentially less bioactive.
1-(Octanoyloxy)pyridine-2(1H)-thione: Similar structure but with an octanoyloxy group, which may result in different physicochemical properties and biological activities.
Uniqueness: 1-(Nonanoyloxy)pyridine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nonanoyloxy group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability.
Eigenschaften
CAS-Nummer |
111916-74-6 |
|---|---|
Molekularformel |
C14H21NO2S |
Molekulargewicht |
267.39 g/mol |
IUPAC-Name |
(2-sulfanylidenepyridin-1-yl) nonanoate |
InChI |
InChI=1S/C14H21NO2S/c1-2-3-4-5-6-7-11-14(16)17-15-12-9-8-10-13(15)18/h8-10,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
QMGUDVXEEOYZDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)ON1C=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
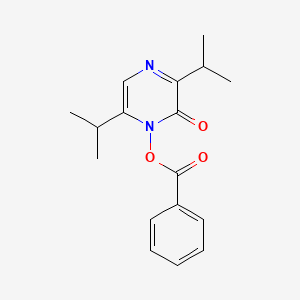
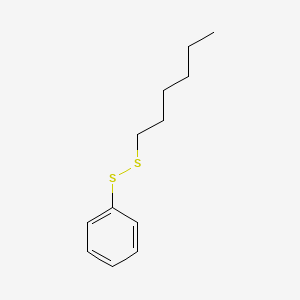
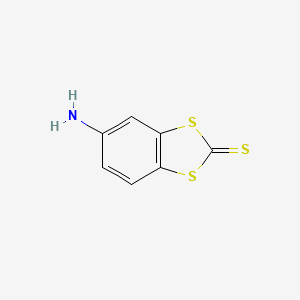
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
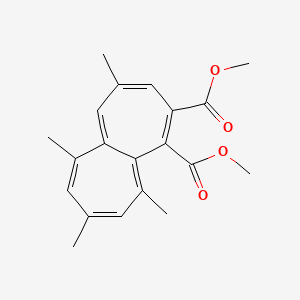
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
